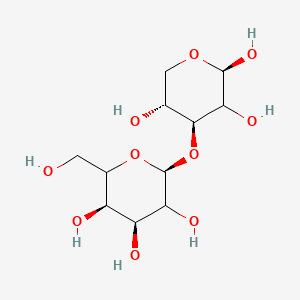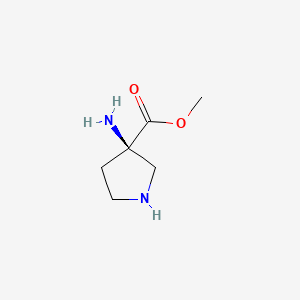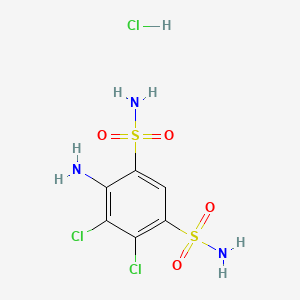
3-O-|A-D-Galactopyranosyl-|A-L-arabinopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-β-D-Galactopyranosyl-β-L-arabinopyranose is a compound used in the research of various diseases, exhibiting potential therapeutic effects in the research of cancer cells by disrupting their growth pathways . It has a molecular formula of C11H20O10 .
Molecular Structure Analysis
The molecule contains a total of 42 bonds, including 22 non-H bonds, 3 rotatable bonds, 2 six-membered rings, 7 hydroxyl groups, 1 primary alcohol, 5 secondary alcohols, and 3 aliphatic ethers .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3, a boiling point of 637.1±55.0 °C at 760 mmHg, and a flash point of 339.1±31.5 °C. It has 10 H bond acceptors, 7 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Biochemistry and Physiology
This compound finds extensive scientific research applications, particularly in the fields of biochemistry and physiology . It holds relevance in carbohydrate metabolism studies owing to its role as a structural constituent in various dietary carbohydrates, impacting their digestion and absorption .
Glycoprotein Studies
3-O-(α-D-Galactopyranosyl)-D-galactose contributes to investigations involving glycoproteins, which encompass proteins containing carbohydrate molecules .
Immunological Studies
Its involvement in antigen recognition and binding renders it useful in immunological studies .
Cell-Cell Communication
The study of cell-cell communication also incorporates alpha-D-galactose due to its role in the formation of cell-cell junctions .
Cosmetic Industry
In the cosmetic industry, this compound has been evaluated as a preservative . It has shown potential as a moisturizing agent and has been used in the chemo-enzymatic synthesis of three enantiopure 3-O-(β-D-glycopyranosyl)-sn-glycerols .
Antifungal Activity
The 3-O-(β-D-glucopyranosyl)-sn-glycerol, a derivative of this compound, exhibited a specific anti-fungus activity .
Mechanism of Action
In the context of Bifidobacterium longum subsp. longum, a novel 3-O-α-D-Galactosyl-α-L-arabinofuranosidase (GAfase) was identified. This enzyme is part of a gene cluster that includes genes encoding a GH36 α-galactosidase candidate and ABC transporters for the assimilation of the released α-D-Gal p-(1→3)-L-Ara .
properties
IUPAC Name |
(3R,4S,6S)-2-(hydroxymethyl)-6-[(2R,4S,5R)-2,3,5-trihydroxyoxan-4-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-4-5(14)6(15)7(16)11(20-4)21-9-3(13)2-19-10(18)8(9)17/h3-18H,1-2H2/t3-,4?,5+,6+,7?,8?,9+,10-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXQXHMPBBNYRD-XXSRBRJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@@H](O1)O)O)O[C@H]2C([C@H]([C@H](C(O2)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747846 |
Source


|
| Record name | (2xi)-3-O-alpha-L-erythro-Hexopyranosyl-beta-D-threo-pentopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-|A-D-Galactopyranosyl-|A-L-arabinopyranose | |
CAS RN |
141661-82-7 |
Source


|
| Record name | (2xi)-3-O-alpha-L-erythro-Hexopyranosyl-beta-D-threo-pentopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Benzo[a]anthracen-7-ylacetonitrile](/img/structure/B589462.png)
